urolithin M5

Description

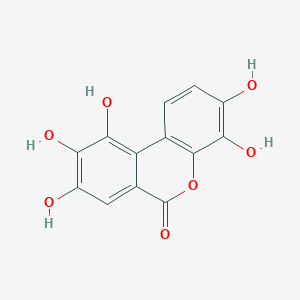

Structure

3D Structure

Properties

IUPAC Name |

3,4,8,9,10-pentahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELMDXUEWHBWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Urolithin M5 Biosynthesis Pathway: A Technical Guide to the Microbial Transformation of Ellagic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the gut microbiota-derived metabolites of dietary ellagitannins and ellagic acid, have garnered significant scientific interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Urolithin M5, a key pentahydroxy intermediate, represents the initial and crucial step in the biotransformation of ellagic acid. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the microbial players, enzymatic reactions, and analytical methodologies for its study. This document is intended to serve as a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug development.

Introduction to this compound Biosynthesis

Dietary ellagitannins, found in various fruits and nuts, undergo hydrolysis in the gut to release ellagic acid. Subsequently, specific gut bacteria metabolize ellagic acid into a series of urolithin derivatives. The biosynthesis of this compound is the first committed step in this pathway, involving the opening of one of the two lactone rings and a subsequent decarboxylation of ellagic acid.[1][2] This conversion is critical as it precedes a cascade of dehydroxylation reactions that produce other biologically active urolithins.[3]

The production of urolithins is highly dependent on the composition of an individual's gut microbiota, leading to different "urolithin metabotypes".[4] Understanding the biosynthesis of this compound is fundamental to elucidating the mechanisms behind the health effects associated with ellagitannin-rich foods and for the potential development of urolithin-based therapeutics.

The Biosynthesis Pathway of this compound from Ellagic Acid

The conversion of ellagic acid to this compound is a two-step enzymatic process carried out by specific anaerobic bacteria in the colon.

Step 1: Lactone Ring Cleavage The initial step involves the hydrolytic cleavage of one of the two lactone rings of the ellagic acid molecule. This reaction is catalyzed by a lactonase enzyme, resulting in an intermediate carboxylic acid.[1]

Step 2: Decarboxylation The carboxylic acid intermediate then undergoes decarboxylation, where a carboxyl group is removed, leading to the formation of this compound (3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-one).[1] This reaction is catalyzed by a decarboxylase enzyme.

The primary bacterial genera identified to perform this conversion belong to the family Eggerthellaceae, specifically Gordonibacter and Ellagibacter.[1][5] While the specific lactonase and decarboxylase enzymes from these bacteria have not yet been fully characterized and isolated, their enzymatic activities have been confirmed in whole-cell and cell-free extract experiments.[1]

Figure 1. Biosynthesis pathway of this compound from Ellagic Acid.

Quantitative Data on this compound Formation

Quantitative data on the enzymatic kinetics of this compound formation are scarce. However, in vitro fermentation studies using human fecal microbiota provide insights into the dynamics of this conversion. The following table summarizes findings from a study that tracked the time-course production of urolithins from ellagic acid.[6][7]

| Time Point (hours) | Ellagic Acid (µM) | This compound (µM) | Urolithin C (µM) | Urolithin A (µM) |

| 0 | 30 | 0 | 0 | 0 |

| 5 | ~25 | ~2 | 0 | 0 |

| 10 | ~15 | ~5 | ~1 | 0 |

| 24 | ~5 | ~2 | ~8 | ~3 |

| 48 | <1 | <1 | ~10 | ~15 |

Note: The data presented are estimations based on graphical representations from the cited literature and serve to illustrate the transient nature of this compound.[6][7]

Experimental Protocols

In Vitro Anaerobic Fermentation of Ellagic Acid

This protocol describes a general method for the in vitro fermentation of ellagic acid with human fecal microbiota to produce urolithins, including this compound.

Materials:

-

Fresh human fecal sample from a healthy donor (screened for the ability to produce urolithins)

-

Anaerobic chamber or system

-

Sterile anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

-

Ellagic acid solution (e.g., dissolved in a suitable solvent like DMSO)

-

Sterile centrifuge tubes

-

Incubator at 37°C

Procedure:

-

Prepare a fecal slurry by homogenizing the fresh fecal sample in the anaerobic basal medium (e.g., 1:10 w/v).

-

Inoculate sterile anaerobic basal medium with the fecal slurry (e.g., 10% v/v) in centrifuge tubes inside the anaerobic chamber.

-

Add the ellagic acid solution to the inoculated medium to a final desired concentration (e.g., 30 µM).

-

Incubate the cultures anaerobically at 37°C.

-

At different time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the culture.

-

Immediately stop the metabolic activity, for example, by adding a solvent like ethyl acetate or by flash-freezing.

-

Centrifuge the samples to pellet the bacterial cells and debris.

-

Collect the supernatant for urolithin analysis.

Figure 2. Experimental workflow for in vitro fermentation.

Quantification of this compound by UPLC-MS/MS

This protocol outlines the general steps for the quantification of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials and Equipment:

-

UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Sample extracts from in vitro fermentation or other biological matrices

Procedure:

-

Sample Preparation:

-

Thaw the collected supernatants (from the fermentation protocol).

-

If necessary, perform a solid-phase extraction (SPE) to clean up and concentrate the sample.

-

Spike the samples and calibration standards with the internal standard.

-

Filter the samples through a 0.22 µm filter before injection.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with mobile phases A and B to separate the analytes. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 275.0, and a characteristic product ion should be selected for monitoring (e.g., m/z 231.0, corresponding to the loss of CO2).

-

-

-

Data Analysis:

-

Generate a calibration curve using the this compound standards.

-

Quantify the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Figure 3. Workflow for UPLC-MS/MS analysis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound from ellagic acid is a pivotal step in the microbial metabolism of dietary ellagitannins. While the key bacterial players, Gordonibacter and Ellagibacter, have been identified, further research is needed to isolate and characterize the specific lactonase and decarboxylase enzymes involved. Elucidating the kinetic parameters of these enzymes will provide a more complete understanding of the pathway's regulation and efficiency. The development of standardized and robust in vitro models that accurately reflect the in vivo environment is crucial for screening novel urolithin-producing bacterial strains and for investigating the impact of various factors on this compound production. This knowledge will be instrumental in advancing the development of functional foods and targeted therapies aimed at modulating the gut microbiome for improved health outcomes.

References

- 1. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isour ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO01649G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ellagibacter isourolithinifaciens gen. nov., sp. nov., a new member of the family Eggerthellaceae, isolated from human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isnff-jfb.com [isnff-jfb.com]

A Technical Guide to the Gut Microbiota's Role in Urolithin M5 Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Urolithins are a class of bioactive microbial metabolites derived from dietary ellagitannins (ETs) and ellagic acid (EA), compounds abundant in foods like pomegranates, berries, and nuts. The production of these metabolites is entirely dependent on the metabolic activity of the gut microbiota, leading to significant inter-individual variations in production, categorized into urolithin metabotypes (UM). Urolithin M5 (3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-one) is the foundational intermediate in the urolithin biosynthesis pathway. It is the first urolithin formed from ellagic acid, making it a critical gateway to the production of all subsequent, often more bioactive, urolithins such as Urolithin A and B. This document provides a comprehensive technical overview of the gut bacteria involved in this compound production, the metabolic pathways, quantitative data, and detailed experimental protocols for its study.

The Urolithin Metabolic Pathway

The biotransformation of dietary ETs and EA into urolithins is a multi-step process initiated in the gut. ETs are first hydrolyzed to release EA. Subsequently, gut bacteria catalyze the transformation of EA into a series of urolithin intermediates.

The process begins with the conversion of EA to this compound, which involves two key enzymatic steps: lactone-ring cleavage and decarboxylation.[1][2][3] this compound then serves as the substrate for a cascade of dehydroxylation reactions, where hydroxyl groups are sequentially removed by other bacteria to produce the spectrum of known urolithins, including tetrahydroxy-urolithins (Uro-D, Uro-E, Uro-M6), trihydroxy-urolithins (Uro-C, Uro-M7), and finally the dihydroxy-urolithins (Uro-A, isoUro-A) and monohydroxy-urolithin (Uro-B).[1]

Diagram: Urolithin Biosynthesis Pathway

The following diagram illustrates the sequential conversion of Ellagic Acid to various urolithins, highlighting the central role of this compound.

Caption: Metabolic pathway from Ellagic Acid to Urolithins.

Key Microorganisms in this compound Production

The capacity to produce urolithins is not ubiquitous among gut bacteria; it is restricted to specific species, primarily within the phylum Actinobacteria, family Eggerthellaceae.

-

Gordonibacter : Species such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae are well-characterized producers of urolithin intermediates.[4] They are known to metabolize EA into this compound, Urolithin M6, and Urolithin C.[3][5][6] The abundance of this genus has been positively correlated with the production of Urolithin A (Metabotype A).[3]

-

Ellagibacter : The species Ellagibacter isourolithinifaciens, also a member of the Eggerthellaceae family, is capable of converting EA into this compound, M6, C, and Isourolithin A.[5] This genus is more predominant in individuals with Metabotype B.[5][7]

-

Other Potential Contributors : Studies have suggested the involvement of bacteria from the Clostridium coccoides group in the broader urolithin production pathway.[8][9] The complete conversion to final products like Urolithin A often requires the synergistic action of multiple bacterial species in co-culture.[5][7]

Quantitative Data on this compound

Quantitative analysis of this compound is challenging due to its transient nature as an intermediate. However, data from in vitro and in vivo studies provide insights into its concentration and activity.

Table 1: Quantitative Data from In Vitro Studies

| Study Type | Matrix | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro Fermentation | Fecal Culture | Ellagic Acid (30 µM) | Uro-M5 was detected as a transient intermediate, peaking early in the fermentation process before being converted to downstream urolithins. | [8] |

| Anti-viral Assay | Cell Culture | - | This compound inhibited influenza virus strains with an IC₅₀ ranging from 3.74 to 16.51 µM. | [10][11] |

| Bacterial Culture | Anaerobic Medium | Ellagic Acid | Cell-free extracts of Gordonibacter can convert EA to Uro-M5, but further dehydroxylations require intact cells. |[3] |

Table 2: Quantitative Data from In Vivo and Analytical Method Studies

| Study Type | Model | Analyte(s) | Dose / Concentration | Key Findings | Reference |

|---|---|---|---|---|---|

| Animal Study | PR8-infected Mice | This compound | 200 mg/kg/day (oral) | Protected 50% of mice from death and improved lung edema. | [10][12] |

| Human Study | Healthy Adults | Urolithin Metabolites | 68 g/day pecans | Plasma Uro-A and Uro-C increased significantly. Uro-A-glucuronide was the most abundant form (2.6–106 ng/mL). | [13][14] |

| Analytical Method | Human Urine | 9 Urolithins | - | UPLC-MS/MS method developed with Method Detection Limits (MDLs) ranging from 9.2-18.2 ng∙mL⁻¹. |[15] |

Experimental Protocols

Reproducible and standardized protocols are essential for studying the role of gut microbiota in this compound production.

Diagram: General Experimental Workflow

The following diagram outlines a typical workflow for investigating urolithin production by gut microbiota.

Caption: Standard workflow for urolithin production studies.

Protocol for Isolation of Urolithin-Producing Bacteria

This protocol is adapted from methods used to isolate Gordonibacter and Ellagibacter species.[6][16]

-

Fecal Sample Collection: Collect fresh fecal samples from healthy human donors previously screened and identified as urolithin producers (Metabotype A or B). Process samples immediately under anaerobic conditions (N₂/H₂/CO₂ atmosphere).

-

Preparation of Fecal Slurry: Prepare a 10% (w/v) fecal homogenate in a pre-reduced anaerobic buffer, such as phosphate-buffered saline (PBS) with 0.05% L-cysteine.

-

Enrichment Culture:

-

Inoculate an anaerobic basal medium (e.g., Anaerobe Basal Broth, ABB) supplemented with Ellagic Acid (20-50 µM) with 1% of the fecal slurry.

-

Incubate anaerobically at 37°C for 48-72 hours.

-

-

Isolation of Single Colonies:

-

Serially dilute the enrichment culture in pre-reduced buffer.

-

Spread the dilutions onto solid basal medium agar plates supplemented with EA.

-

Incubate the plates anaerobically at 37°C for 5-7 days.

-

-

Screening and Identification:

-

Pick individual colonies and inoculate them into liquid basal medium containing EA.

-

After incubation (48-72 hours), screen the culture supernatant for the production of this compound and other urolithins using HPLC or LC-MS/MS.

-

Identify positive isolates using 16S rRNA gene sequencing.

-

Protocol for In Vitro Fecal Fermentation

This protocol simulates the conditions of the human colon to study EA metabolism by a complex microbial community.[8][17]

-

Preparation of Fermentation Medium:

-

Prepare a basal fermentation medium containing peptone (2 g/L), yeast extract (2 g/L), NaCl (0.1 g/L), K₂HPO₄ (0.04 g/L), KH₂PO₄ (0.04 g/L), MgSO₄·7H₂O (0.01 g/L), CaCl₂·6H₂O (0.01 g/L), NaHCO₃ (2 g/L), L-cysteine HCl (0.5 g/L), bile salts (0.5 g/L), and resazurin (1 mg/L).

-

Autoclave and cool the medium under a stream of O₂-free N₂/CO₂.

-

-

Inoculum Preparation: Prepare a 10% (w/v) fecal slurry from a fresh donor sample in an anaerobic buffer.

-

Fermentation Setup:

-

Dispense the fermentation medium into sterile vessels inside an anaerobic chamber.

-

Add the substrate, Ellagic Acid, to a final concentration of 20-50 µM. A stock solution in DMSO can be used, but the final DMSO concentration should be kept below 1% to minimize microbial inhibition.[8][9]

-

Inoculate the medium with the fecal slurry (e.g., 5% v/v).

-

Incubate at 37°C in a shaking incubator or with magnetic stirring.

-

-

Sampling and Analysis:

-

Collect aliquots from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Immediately stop the metabolic activity by adding an acid (e.g., formic acid) or by freezing at -80°C.

-

Centrifuge the samples to pellet bacterial cells and debris.

-

Analyze the supernatant for urolithin production using LC-MS/MS.

-

Protocol for Quantification of Urolithins by LC-MS/MS

This is a general protocol for the extraction and analysis of urolithins from liquid matrices like fermentation broth or plasma.[16][18]

-

Sample Preparation and Extraction:

-

To 1 mL of sample (e.g., fermentation supernatant), add an equal volume of acidified ethyl acetate (containing 1% formic acid).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,500 x g for 10 minutes to separate the phases.

-

Transfer the upper organic phase (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dry residue in a known volume (e.g., 200 µL) of methanol or mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm).

-

Mobile Phase: Use a gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and other urolithins in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Generate calibration curves using authentic standards for each urolithin to be quantified.

-

Implications for Research and Drug Development

Understanding the microbial production of this compound is critical for several reasons:

-

Personalized Nutrition: Knowledge of the bacteria responsible allows for the development of targeted probiotic or prebiotic strategies to enhance urolithin production in individuals with low-producing metabotypes (UM-0).

-

Drug Development: this compound and its derivatives possess various bioactive properties, including anti-inflammatory and anti-viral activities.[10][19] Isolating and culturing the producing bacteria could enable biotechnological production of these compounds for use as nutraceuticals or pharmaceuticals.

-

Microbiome-based Therapeutics: The specific bacterial strains, such as Gordonibacter and Ellagibacter, could be developed as next-generation probiotics to modulate host health by ensuring the conversion of dietary polyphenols into their bioactive forms.

Future research should focus on the enzymatic and genetic basis of the EA-to-Urolithin M5 conversion, the complex interactions within microbial communities that drive the full urolithin pathway, and the impact of host factors on the colonization and activity of these specialized bacteria.

References

- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isour ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO01649G [pubs.rsc.org]

- 4. Interactions between Gut Microbiota and Polyphenols: New Insights into the Treatment of Fatigue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Time course production of urolithins from ellagic acid by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound from the Leaves of Canarium album (Lour.) DC. Inhibits Influenza Virus by Targeting Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]

- 14. LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]

- 15. walnuts.org [walnuts.org]

- 16. Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Gut Bacterial Metabolite Urolithin A (UA) Mitigates Ca2+ Entry in T Cells by Regulating miR-10a-5p [frontiersin.org]

The Enigmatic Bioavailability of Urolithin M5: A Technical Guide for Researchers

An In-depth Examination of the Absorption, Metabolism, and Cellular Interactions of a Key Ellagitannin Metabolite

Executive Summary

Urolithin M5 (Uro-M5), a pentahydroxy-urolithin, represents a critical intermediate in the gut microbial metabolism of dietary ellagitannins and ellagic acid. Despite its central position in the urolithin biosynthetic pathway, its bioavailability and absorption remain subjects of considerable scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, synthesizing available data on its metabolic fate, interaction with cellular signaling pathways, and the analytical methodologies employed for its study. While quantitative pharmacokinetic data for Uro-M5 is notably scarce, this document consolidates existing evidence, including conflicting reports on its absorption, and presents detailed experimental frameworks for future investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacokinetic profile and therapeutic potential of this compound.

Introduction: this compound in the Context of Ellagitannin Metabolism

Ellagitannins, found in various fruits and nuts like pomegranates, berries, and walnuts, are not directly absorbed by the human body. Instead, they undergo hydrolysis in the gut to release ellagic acid (EA). The gut microbiota then metabolizes EA into a series of absorbable compounds known as urolithins.[1][2] This metabolic cascade begins with the lactone-ring cleavage of EA to form this compound.[1][3] Uro-M5 is then further dehydroxylated by gut bacteria to produce other urolithins, such as Urolithin M6, Urolithin C, and ultimately, the more extensively studied Urolithin A and B.[1][4]

The production of these urolithins is highly dependent on an individual's gut microbiome composition, leading to the classification of individuals into different "urolithin metabotypes" (UM).[1][5] Notably, individuals with metabotype zero (UM-0) are unable to convert EA into the more downstream urolithins and have been reported to only produce the precursor, Uro-M5, which is found in their feces and is suggested to be unabsorbed during intestinal transit.[4] This observation has led to the prevailing hypothesis of poor bioavailability for Uro-M5. However, other studies demonstrating systemic effects of Uro-M5 in animal models challenge this notion, suggesting that some level of absorption does occur.[6]

Bioavailability and Absorption: An Unresolved Picture

The bioavailability of this compound is poorly characterized, with a significant lack of quantitative pharmacokinetic data in the scientific literature. The primary evidence for its low absorption comes from studies on urolithin metabotypes.

Table 1: Summary of Evidence Regarding this compound Absorption

| Evidence Type | Finding | Implication for Bioavailability | Reference(s) |

| Metabotype Studies | In UM-0 individuals, Uro-M5 is detected in feces as the terminal metabolite. | Suggests poor to no absorption from the colon. | [4] |

| In Vivo Animal Studies | Administration of 200 mg/kg/day of Uro-M5 in mice showed systemic anti-inflammatory effects in the lungs. | Implies that a biologically active concentration of Uro-M5 or its metabolites reaches systemic circulation. | [6] |

This conflicting evidence highlights a critical knowledge gap. While Uro-M5 may be poorly absorbed in the human colon of certain individuals, the possibility of absorption in the small intestine or under different physiological conditions cannot be ruled out. Furthermore, the systemic effects observed in mice necessitate a re-evaluation of its potential for entering circulation.

Metabolism and Excretion

Once absorbed, urolithins typically undergo extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver before entering systemic circulation.[7][8] While this has been extensively documented for Urolithin A and B, specific data on the conjugation of this compound is not currently available. It is highly probable that, if absorbed, Uro-M5 would be subject to similar metabolic processes. The primary route of excretion for urolithins and their conjugates is urine.[7]

Interaction with Signaling Pathways

Recent research has begun to shed light on the molecular mechanisms underlying the biological activities of this compound. A key pathway identified is the NF-κB signaling cascade, a central regulator of inflammation.

The NF-κB Signaling Pathway

In a mouse model of influenza virus infection, oral administration of this compound was shown to significantly reduce the expression of the pro-inflammatory cytokines TNF-α and IL-6 in lung tissue.[6] This effect was accompanied by a decrease in the levels of NF-κB.[6] This suggests that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway.

Figure 1. Postulated mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Due to the lack of dedicated studies on this compound bioavailability, this section outlines a robust experimental workflow based on established methodologies for other urolithins.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical approach to determine the oral bioavailability and pharmacokinetic profile of this compound in a mouse or rat model.

Figure 2. Experimental workflow for an in vivo pharmacokinetic study of this compound.

-

Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old).

-

Dosing: Oral administration via gavage. A parallel group should receive intravenous (IV) administration to determine absolute bioavailability.

-

Sample Collection: Serial blood samples are collected at predetermined time points. Urine and feces are collected over 24 hours using metabolic cages.

-

Sample Preparation: Plasma is separated by centrifugation. Tissues are homogenized. Samples undergo solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate Uro-M5 and its potential metabolites.

-

Analytical Method: Quantification is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Detection: Tandem mass spectrometry in negative ion mode, monitoring specific parent-daughter ion transitions for Uro-M5.

-

-

Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life). Absolute bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal drug absorption.

Figure 3. Workflow for determining this compound intestinal permeability using the Caco-2 cell model.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to form a polarized monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: this compound is added to either the apical (A, representing the gut lumen) or basolateral (B, representing the blood) side of the monolayer. Samples are taken from the opposite compartment at various time points.

-

Analysis: The concentration of Uro-M5 in the samples is quantified by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if Uro-M5 is a substrate for efflux transporters.

Conclusion and Future Directions

This compound is a pivotal yet understudied metabolite in the biotransformation of dietary ellagitannins. The current body of evidence presents a conflicting picture of its bioavailability, with human metabotype studies suggesting poor absorption and animal studies indicating systemic activity. This discrepancy underscores the urgent need for dedicated research to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Uro-M5.

Future research should prioritize:

-

Quantitative Pharmacokinetic Studies: Performing well-designed in vivo studies in various animal models and, eventually, in humans to determine the oral bioavailability and pharmacokinetic parameters of this compound.

-

In Vitro Permeability and Metabolism: Utilizing Caco-2 and other in vitro models, such as liver microsomes, to investigate its intestinal permeability, potential for transporter-mediated efflux, and metabolic stability.

-

Metabolite Identification: Characterizing the phase II metabolites of this compound to understand its complete metabolic fate.

-

Signaling Pathway Elucidation: Further investigating the interaction of this compound with the NF-κB pathway and exploring its effects on other cellular signaling cascades.

A thorough understanding of the bioavailability and absorption of this compound is essential for accurately assessing its physiological relevance and potential as a therapeutic agent. The experimental frameworks provided in this guide offer a roadmap for researchers to address the existing knowledge gaps and unlock the full story of this enigmatic urolithin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from the Leaves of Canarium album (Lour.) DC. Inhibits Influenza Virus by Targeting Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]

- 9. mdpi.com [mdpi.com]

Urolithin M5: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a metabolite of ellagic acid produced by gut microbiota, is emerging as a molecule of interest in the field of pharmacology.[1] This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of this compound, with a primary focus on its well-documented anti-influenza virus properties and other potential enzymatic interactions. The information presented herein is intended to support further research and drug development efforts.

Core Mechanism of Action: Anti-Influenza Virus Activity

The principal in vitro mechanism of action established for this compound is the inhibition of the influenza virus neuraminidase (NA).[2][3] Neuraminidase is a critical enzyme for the release of progeny virions from infected host cells, and its inhibition is a key strategy for antiviral therapy.

Inhibition of Viral Neuraminidase

This compound has been shown to directly inhibit the enzymatic activity of influenza A virus (IAV) neuraminidase.[3] This inhibitory action prevents the cleavage of sialic acid residues on the host cell surface, thereby impeding the release of newly formed virus particles and limiting the spread of infection.[2][3]

The inhibitory potency of this compound against the neuraminidase of various influenza A virus strains has been quantified.[3]

| Influenza A Virus Strain | IC50 (µM) |

| A/WSN/33 (H1N1) | 243.2 |

| A/California/7/2009 (pdm09) (Oseltamivir-resistant) | 191.5 |

| A/PR/8/34 (H1N1) | 257.1 |

| A/Hong Kong/1/68 (H3N2) | 174.8 |

Antiviral Activity in Cell Culture

Consistent with its neuraminidase inhibitory activity, this compound demonstrates antiviral effects in cell-based assays. It effectively suppresses the replication of several influenza A virus strains in Madin-Darby canine kidney (MDCK) cells.[3]

The half-maximal inhibitory concentration (IC50) for antiviral activity and the 50% cytotoxic concentration (CC50) in MDCK cells have been determined.[3]

| Influenza A Virus Strain | IC50 (µM) |

| A/WSN/33 (H1N1) (Amantadine-resistant) | 16.51 |

| A/California/7/2009 (pdm09) (Oseltamivir-resistant) | 3.74 |

| A/PR/8/34 (H1N1) | 10.35 |

| A/Hong Kong/1/68 (H3N2) | 12.86 |

| Cell Line | Cytotoxicity Assay | CC50 (µM) |

| MDCK | MTT | 227.4 |

Lack of Effect on Viral Attachment

Importantly, studies have shown that this compound does not interfere with the initial attachment of the influenza virus to host cells. Hemagglutination inhibitory assays revealed that this compound does not inhibit the hemagglutinin (HA) protein, which is responsible for viral entry.[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits influenza virus release by targeting neuraminidase.

Caption: Workflow for key in vitro anti-influenza assays of this compound.

Other Potential Mechanisms of Action

Inhibition of Topoisomerase II

This compound has been reported to inhibit human topoisomerase IIα and IIβ with low micromolar IC50 values.[4] Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anti-cancer drugs.

| Enzyme | IC50 (µM) |

| Human Topoisomerase IIα | 0.17 ± 0.03 |

| Human Topoisomerase IIβ | 0.10 ± 0.01 |

Note: The detailed experimental protocol for this assay is not available in the cited literature.

Experimental Protocols

Cell Culture and Viruses

Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Influenza A virus strains are propagated in MDCK cells.[3]

Cytotoxicity Assay (MTT Assay)

-

Seed MDCK cells in 96-well plates and incubate until a monolayer is formed.[3]

-

Replace the culture medium with serial dilutions of this compound in a maintenance medium.[3]

-

Incubate for the specified duration (e.g., 48 hours).[3]

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.[3]

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).[3]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[3]

Plaque Reduction Assay

-

Grow MDCK cells to confluence in 6-well plates.[3]

-

Infect the cell monolayers with a specific multiplicity of infection (MOI) of the influenza virus.[3]

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.[3]

-

Overlay the cells with a medium containing agarose and varying concentrations of this compound.[3]

-

Incubate the plates until plaques are visible.[3]

-

Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.[3]

-

The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.[3]

Neuraminidase (NA) Inhibition Assay

-

This assay is based on the cleavage of the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3]

-

Mix the influenza virus (as the source of neuraminidase) with different concentrations of this compound in a reaction buffer.[3]

-

Initiate the enzymatic reaction by adding the MUNANA substrate.[3]

-

Incubate the reaction mixture at 37°C.[3]

-

Stop the reaction by adding a stop solution (e.g., ethanol).[3]

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.[3]

-

The IC50 value is determined as the concentration of this compound that inhibits 50% of the neuraminidase activity.[3]

Conclusion

The in vitro mechanism of action of this compound is primarily characterized by its potent anti-influenza virus activity, which is mediated through the direct inhibition of viral neuraminidase. This activity has been demonstrated against multiple strains of influenza A, including oseltamivir-resistant variants. Additionally, preliminary data suggests that this compound may also act as an inhibitor of human topoisomerase II, indicating a potential for anti-cancer applications. However, further research is required to elucidate the detailed experimental conditions of this inhibition and to explore other potential biological activities of this promising natural compound. The experimental protocols and quantitative data provided in this guide offer a solid foundation for future investigations into the therapeutic potential of this compound.

References

- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound from the Leaves of Canarium album (Lour.) DC. Inhibits Influenza Virus by Targeting Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

Toxicology Profile of Urolithin M5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolithin M5, a metabolite of ellagic acid produced by the gut microbiota, has garnered interest for its potential therapeutic applications, notably its anti-influenza virus activity. This technical guide provides a comprehensive overview of the current toxicological data available for this compound. Due to the limited direct toxicological studies on this compound, this document also incorporates extensive safety data from its closely related analogue, Urolithin A, to provide a broader context for the toxicological profile of this class of compounds. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in their evaluation of this compound.

Introduction

Urolithins are a class of dibenzopyran-6-one derivatives that are metabolites of ellagitannins and ellagic acid, which are abundant in various fruits and nuts. This compound is one such metabolite that has demonstrated biological activity, including the inhibition of the influenza virus neuraminidase. A thorough understanding of its toxicological profile is paramount for any further preclinical and clinical development. This document collates and analyzes the existing toxicological findings for this compound and its well-studied analogue, Urolithin A.

Toxicological Data Summary

The available toxicological data for this compound is primarily focused on its in vitro cytotoxicity. To provide a more complete safety profile, this section also presents a summary of the extensive toxicological evaluations conducted on Urolithin A.

This compound

The primary toxicological data for this compound comes from a study investigating its anti-influenza activity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| Madin-Darby Canine Kidney (MDCK) | MTT Assay | CC50 | 227.4 μM | [1] |

CC50: 50% cytotoxic concentration

An in vivo study in a mouse model of influenza virus infection utilized this compound at a dose of 200 mg/kg/day, which resulted in a 50% survival rate and reduced lung pathology in infected mice[1]. While this study provides some information on a tolerated dose in a disease model, it was not designed as a formal toxicity study. The study also noted that this compound treatment led to a decrease in the production of pro-inflammatory cytokines NF-κB, TNF-α, and IL-6 in the lungs of infected mice[1][2].

Urolithin A (as a Surrogate)

Urolithin A has undergone a more comprehensive battery of toxicological tests, providing valuable insights into the potential safety profile of the urolithin class of compounds.

Table 2: Summary of Toxicological Studies on Urolithin A

| Study Type | Model | Key Findings | Reference |

| Genotoxicity | |||

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | Not mutagenic | [3][4][5] |

| In Vitro Mammalian Cell Micronucleus Test | Human Lymphocytes | Not clastogenic or aneugenic | [3][4][5] |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Rat Bone Marrow | No increase in micronucleated erythrocytes | [3][4][5] |

| Acute Oral Toxicity | Rat | Not specified in detail, but no adverse effects noted in repeated dose studies | [3][4] |

| Repeated Dose Oral Toxicity (28-Day) | Rat | No alterations in clinical parameters, blood chemistry, or hematology. | [3][4][5] |

| Repeated Dose Oral Toxicity (90-Day) | Rat | No observed adverse effect level (NOAEL) was the highest dose tested: 3451 mg/kg bw/day for males and 3826 mg/kg bw/day for females. No target organs or specific toxic mechanisms were identified. | [3][4][6] |

| Human Clinical Trials | Healthy Elderly and Middle-Aged Adults | Safe and well-tolerated at doses up to 1,000 mg/day for up to 4 months. No serious adverse events reported. | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the key toxicological experiments cited in this guide.

In Vitro Cytotoxicity Assessment of this compound: MTT Assay

This protocol is based on the methodology used to determine the CC50 of this compound in MDCK cells[1].

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The 50% cytotoxic concentration (CC50) is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Study of this compound in a Mouse Model

This protocol is based on the in vivo study of this compound in a PR8-infected mouse model[1].

-

Animals: BALB/c mice (e.g., 6-8 weeks old) are used. They are housed in a specific-pathogen-free facility with controlled temperature and a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Virus Infection: Mice are anesthetized and intranasally inoculated with a non-lethal dose of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).

-

Treatment: this compound is administered orally (e.g., by gavage) at a dose of 200 mg/kg/day for a specified duration (e.g., 7 consecutive days) starting 24 hours post-infection. A vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).

-

Monitoring: Mice are monitored daily for body weight changes and survival rate for a period of up to 14 days post-infection.

-

Tissue Collection and Analysis: On a predetermined day post-infection (e.g., day 5), a subset of mice from each group is euthanized. Lungs are harvested for the following analyses:

-

Lung Index: Calculated as the ratio of lung weight to body weight.

-

Viral Titer: Determined by plaque assay or quantitative PCR.

-

Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

-

Cytokine Analysis: Lung homogenates are used to measure the levels of NF-κB, TNF-α, and IL-6 using ELISA kits.

-

Genotoxicity Assessment of Urolithin A

The following protocols are standard assays used in the comprehensive safety assessment of Urolithin A[3][4][5].

-

Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) are used.

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).

-

Procedure: The tester strains are exposed to various concentrations of Urolithin A in the presence and absence of the S9 mix. The number of revertant colonies is counted after incubation.

-

Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

-

Cells: Human peripheral blood lymphocytes are used.

-

Treatment: Cells are treated with Urolithin A at various concentrations for a short duration with and without S9 mix, and for a longer duration without S9 mix.

-

Micronucleus Scoring: After treatment, cells are harvested, and the frequency of micronucleated binucleated cells is scored.

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

-

Animals: Male and female rats are used.

-

Dosing: Urolithin A is administered orally at multiple dose levels.

-

Sample Collection: Bone marrow is collected at 24 and 48 hours after the final dose.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow is determined.

-

Evaluation: A significant increase in the frequency of micronucleated PCEs indicates in vivo genotoxicity.

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Caption: General workflow for an in vivo repeated-dose toxicity study.

Conclusion

The currently available data on the toxicology of this compound is limited, with a single in vitro study providing a CC50 value in MDCK cells. An in vivo study in an influenza mouse model suggests that a dose of 200 mg/kg/day is tolerated and exerts therapeutic effects. However, comprehensive toxicological studies, including genotoxicity, acute, sub-chronic, and chronic toxicity, have not been reported for this compound.

In contrast, the closely related metabolite, Urolithin A, has undergone extensive safety evaluations. The comprehensive toxicological data for Urolithin A, which indicates a lack of genotoxicity and a high NOAEL in repeated-dose oral toxicity studies in rats, provides a degree of confidence in the general safety of the urolithin class of compounds. Human clinical trials with Urolithin A further support its safety profile in humans.

For the further development of this compound as a therapeutic agent, it is imperative that a full battery of toxicological studies is conducted in accordance with regulatory guidelines. This will be essential to establish a definitive safety profile and to determine a safe starting dose for first-in-human clinical trials. Researchers and drug development professionals should use the information presented in this guide as a starting point for their own comprehensive safety assessments of this compound.

References

- 1. This compound from the Leaves of Canarium album (Lour.) DC. Inhibits Influenza Virus by Targeting Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety assessment of Urolithin A, a metabolite produced by the human gut microbiota upon dietary intake of plant derived ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study supports safety of pomegranate metabolite, urolithin A [nutraingredients.com]

- 7. ORALLY ADMINISTERED UROLITHIN A IS SAFE AND MODULATES MUSCLE AND MITOCHONDRIAL BIOMARKERS IN ELDERLY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urolithin A Side Effects, Benefits, and Dosage [nad.com]

A Technical Guide to the Preliminary Screening of Urolithin M5's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of urolithin M5, a gut microbial metabolite of ellagitannins. The document focuses on its established anti-influenza and associated anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Summary of Biological Activities

This compound has been identified primarily as a potent antiviral agent, specifically targeting the influenza virus.[1][2][3][4][5] Preliminary screenings have demonstrated its efficacy both in vitro and in vivo by inhibiting the viral neuraminidase (NA), a key enzyme for viral propagation.[1][2] This activity has been observed against multiple influenza A strains, including oseltamivir-resistant variants.[1][4]

In addition to its direct antiviral effects, this compound exhibits anti-inflammatory properties by reducing the expression of key pro-inflammatory cytokines that are typically elevated during influenza infection.[1][6] While other urolithins have been studied for their antioxidant and anticancer activities, the primary focus of preliminary screening for this compound has been its significant anti-influenza potential.[7][8][9][10]

Quantitative Data Presentation

The biological activity of this compound has been quantified through various assays, with the key findings summarized below.

Table 2.1: In Vitro Antiviral Activity of this compound

| Parameter | Virus Strain | Value (µM) | Cell Line |

|---|---|---|---|

| IC₅₀ | A/WSN/33 (H1N1) | 3.74 - 16.51 | MDCK |

| IC₅₀ | A/California/7/2009 (H1N1) (pdm09) | 3.74 - 16.51 | MDCK |

| IC₅₀ | A/PR/8/34 (H1N1) (PR8) | 3.74 - 16.51 | MDCK |

| IC₅₀ | A/Hong Kong/1/68 (H3N2) (HK68) | 3.74 - 16.51 | MDCK |

| CC₅₀ | Not Specified | 227.4 | MDCK |

Source:[1]

Table 2.2: Neuraminidase (NA) Inhibitory Activity of this compound

| Virus Strain | IC₅₀ (µM) |

|---|---|

| A/WSN/33 (H1N1) | 243.2 |

| A/California/7/2009 (H1N1) (pdm09) | 191.5 |

| A/PR/8/34 (H1N1) (PR8) | 257.1 |

| A/Hong Kong/1/68 (H3N2) (HK68) | 174.8 |

Source:[1]

Table 2.3: In Vivo Efficacy of this compound in PR8-Infected Mice

| Treatment | Dosage | Outcome |

|---|---|---|

| This compound | 200 mg/kg/day | 50% survival rate |

| This compound | 200 mg/kg/day | Improved lung edema |

| This compound | 200 mg/kg/day | Reduced lung viral load |

| This compound | 200 mg/kg/day | Decreased NF-κB, TNF-α, and IL-6 expression |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific strain of influenza A virus (e.g., WSN, pdm09, PR8, or HK68) for 1 hour at 37°C.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of this compound.

-

Incubation: Plates are incubated at 37°C in a 5% CO₂ environment until viral plaques are visible.

-

Staining and Analysis: The cells are fixed and stained with crystal violet. The plaques are counted, and the IC₅₀ value is calculated as the concentration of this compound that inhibits plaque formation by 50% compared to the untreated control.[1][11]

-

Reaction Setup: The assay is performed using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Incubation: Influenza A virus is pre-incubated with varying concentrations of this compound (e.g., 10 to 1000 µM) in a reaction buffer.

-

Substrate Addition: The MUNANA substrate is added to the mixture to initiate the enzymatic reaction.

-

Fluorescence Measurement: The reaction produces the fluorescent compound 4-methylumbelliferone. The fluorescence intensity is measured using a fluorometer.

-

IC₅₀ Calculation: The NA inhibitory activity is determined by the reduction in fluorescence. The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the neuraminidase activity.[1]

-

Cell Culture: MDCK cells are cultured in 96-well plates to a specified density.

-

Compound Exposure: The cells are treated with a range of concentrations of this compound for a period that mimics the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

CC₅₀ Calculation: The half-maximal cytotoxic concentration (CC₅₀) is determined as the compound concentration that reduces cell viability by 50%.[1]

-

Animal Model: BALB/c mice are used for the study.

-

Infection: Mice are intranasally infected with a lethal dose of influenza A virus (e.g., PR8 strain).

-

Treatment Regimen: Following infection, mice are orally administered this compound (e.g., 200 mg/kg/day) or a vehicle control for a specified number of consecutive days (e.g., 6 days).[1][4]

-

Monitoring: Key parameters are monitored daily, including body weight and survival rate.

-

Endpoint Analysis: On a predetermined day post-infection (e.g., day 4), a subset of mice is euthanized. Lungs are harvested to measure the lung index (a marker of edema) and to quantify the lung viral load via plaque assay or qPCR.[1][4]

-

Sample Preparation: Lung tissues from the in vivo mouse study are homogenized.

-

ELISA Procedure: The levels of pro-inflammatory cytokines, specifically NF-κB, TNF-α, and IL-6, in the lung homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[1][6]

-

Data Analysis: The concentrations of the cytokines are determined by comparing the sample absorbance to a standard curve. Results from the this compound-treated group are compared to the vehicle-treated group.[6]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

Caption: Experimental workflow for this compound screening.

References

- 1. This compound from the Leaves of Canarium album (Lour.) DC. Inhibits Influenza Virus by Targeting Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound| CAS NO:91485-02-8| GlpBio [glpbio.cn]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Coriandrum sativum L. | NA inhibitor | TargetMol [targetmol.com]

- 8. Urolithins’ interaction with hepatocyte growth factor receptor: a mechanistic basis for anticancer activity in gastric adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico and In Vitro Study of Antioxidant Potential of Urolithins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Urolithins Display both Antioxidant and Pro-oxidant Activities Depending on Assay System and Conditions - American Chemical Society - Figshare [acs.figshare.com]

- 11. researchgate.net [researchgate.net]

In Silico Prediction of Urolithin M5 Targets: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M5, a metabolite derived from ellagitannins, has demonstrated promising therapeutic potential, notably as an antiviral and anti-inflammatory agent.[1] The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a therapeutic candidate. This technical guide provides a comprehensive overview of in silico methodologies for predicting the protein targets of this compound. It details a multi-pronged computational workflow, encompassing ligand-based and structure-based approaches, and outlines detailed protocols for the experimental validation of predicted targets. This guide is intended to serve as a practical resource for researchers engaged in natural product drug discovery and computational pharmacology.

Introduction to this compound and In Silico Target Prediction

This compound is a gut microbial metabolite of ellagic acid and ellagitannins found in various fruits and nuts. Recent studies have highlighted its significant biological activities. Notably, it has been identified as an inhibitor of the influenza virus neuraminidase (NA), demonstrating both in vitro and in vivo efficacy.[1][2][3][4][5][6] Furthermore, this compound has been shown to reduce the expression of pro-inflammatory cytokines such as NF-κB, TNF-α, and IL-6 in influenza-infected mouse models, suggesting a broader anti-inflammatory role.[1]

In silico target prediction, also known as target fishing or target deconvolution, is a computational approach to identify the macromolecular targets of a small molecule. These methods are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle of chemical similarity, where the biological activity of a query molecule is inferred from known activities of structurally similar compounds. Structure-based methods, conversely, utilize the three-dimensional structure of potential protein targets to predict binding interactions with the small molecule. A network pharmacology approach can then be employed to contextualize these predicted targets within biological pathways.

This guide will delineate a systematic in silico workflow to expand upon the known targets of this compound and identify novel therapeutic opportunities.

In Silico Target Prediction Workflow for this compound

A robust in silico target prediction strategy for this compound should integrate multiple computational methods to enhance the confidence in the predicted targets. The following workflow is proposed:

Ligand-Based Approaches

This approach identifies proteins that are known to bind ligands structurally similar to this compound.

-

Tool: SwissTargetPrediction

-

Methodology: The 2D and 3D chemical similarity of this compound is compared against a database of known active compounds. The tool then provides a ranked list of potential targets based on these similarity scores.

-

Input: SMILES string of this compound.

-

Output: A ranked list of potential protein targets with associated probabilities.

This method identifies the spatial arrangement of chemical features of this compound that are essential for molecular recognition and screens them against a database of pharmacophore models derived from known protein-ligand complexes.

-

Tool: PharmMapper

-

Methodology: The server maps the pharmacophoric features of this compound against a comprehensive database of receptor-based pharmacophore models.

-

Input: 3D structure of this compound (e.g., in MOL2 or SDF format).

-

Output: A list of potential targets ranked by the fit score of the pharmacophore mapping.[7]

These platforms utilize quantitative structure-activity relationship (QSAR) models to predict the bioactivity of a molecule against a panel of protein targets.

-

Tool: TargetNet

-

Methodology: TargetNet uses a large number of pre-built QSAR models to predict the probability of this compound binding to a wide range of human proteins.[8][9]

-

Input: SMILES string of this compound.

-

Output: A drug-target interaction profile, providing binding probabilities for hundreds of potential targets.

Structure-Based Approach

In contrast to traditional molecular docking where one ligand is docked to a single protein, reverse docking involves docking a single ligand to a large collection of protein structures.

-

Tool: AutoDock Vina

-

Methodology: The 3D structure of this compound is docked against a library of clinically relevant protein structures. The binding affinity for each protein-ligand complex is calculated and used to rank potential targets.

-

Input: 3D structure of this compound (PDBQT format) and a library of protein structures (PDBQT format).

-

Output: A ranked list of potential protein targets based on predicted binding energies.

Network Pharmacology Analysis

The consolidated list of predicted targets from the above methods should be analyzed using a network pharmacology approach to understand their biological context.

This involves constructing protein-protein interaction (PPI) networks and performing pathway and Gene Ontology (GO) enrichment analysis to identify biological processes and signaling pathways that are significantly enriched with the predicted targets.

Data Presentation of Predicted Targets

The results from the in silico prediction should be compiled into a clear and concise table for comparative analysis.

| Prediction Method | Top Predicted Target 1 | Score/Binding Energy | Top Predicted Target 2 | Score/Binding Energy | Top Predicted Target 3 | Score/Binding Energy |

| SwissTargetPrediction | Target A | Probability: 0.85 | Target B | Probability: 0.79 | Target C | Probability: 0.72 |

| PharmMapper | Target D | Fit Score: 6.2 | Target A | Fit Score: 5.8 | Target E | Fit Score: 5.5 |

| TargetNet | Target F | Probability: 0.91 | Target G | Probability: 0.88 | Target A | Probability: 0.82 |

| Reverse Docking | Target A | -8.5 kcal/mol | Target H | -8.2 kcal/mol | Target D | -8.1 kcal/mol |

Table 1: Hypothetical Summary of In Silico Target Predictions for this compound.

Experimental Protocols for Target Validation

The prioritized list of predicted targets must be validated through experimental assays. The following are detailed protocols for key validation experiments.

Direct Binding Assays

SPR is a label-free technique to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.[1][2]

-

Ligand and Analyte Preparation:

-

Express and purify the recombinant target protein (ligand).

-

Dissolve this compound (analyte) in a suitable running buffer, typically PBS with a small percentage of DMSO.

-

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface with a mixture of EDC and NHS.

-

Inject the target protein over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of this compound over the immobilized target protein surface.

-

Monitor the change in the refractive index in real-time to obtain association and dissociation curves.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11]

-

Sample Preparation:

-

Dialyze the purified target protein and dissolve this compound in the same buffer to minimize heat of dilution effects.

-

Accurately determine the concentrations of both the protein and this compound.

-

-

Experimental Setup:

-

Load the target protein into the sample cell of the calorimeter.

-

Load this compound into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of this compound into the protein solution while maintaining a constant temperature.

-

Measure the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

-

Functional Assays

This assay is used to validate the known inhibitory activity of this compound against influenza neuraminidase.[5][6][12]

-

Reagents:

-

Influenza virus containing neuraminidase.

-

MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.

-

Assay buffer (e.g., MES buffer with CaCl2).

-

Stop solution (e.g., ethanol and NaOH).

-

-

Procedure:

-

Serially dilute this compound in the assay buffer.

-

In a 96-well plate, incubate the diluted this compound with the influenza virus for a defined period.

-

Add the MUNANA substrate to initiate the enzymatic reaction.

-

Incubate at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

This cell-based assay measures the effect of this compound on the NF-κB signaling pathway.[13][14][15]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

-

Treatment:

-

Treat the transfected cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) in the presence or absence of this compound.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Determine the effect of this compound on NF-κB activity.

-

ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants or biological fluids.[3][16][17]

-

Principle: A sandwich ELISA format is typically used.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Block non-specific binding sites.

-

Add standards and samples (e.g., cell culture supernatants from cells treated with this compound and an inflammatory stimulus).

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash again.

-

Add streptavidin-HRP conjugate.

-

Incubate and wash.

-

Add a TMB substrate solution to develop a colored product.

-

Stop the reaction with an acid and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

-

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust framework for the comprehensive identification and validation of this compound targets. By combining the predictive power of multiple computational methods with the empirical evidence from rigorous biochemical and cell-based assays, researchers can confidently elucidate the molecular mechanisms underlying the therapeutic effects of this compound. This knowledge is paramount for the rational design of future preclinical and clinical studies, ultimately accelerating the translation of this promising natural product into a clinically valuable therapeutic agent.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. novamedline.com [novamedline.com]

- 4. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetnet.scbdd.com [targetnet.scbdd.com]

- 9. TargetNet: a web service for predicting potential drug-target interaction profiling via multi-target SAR models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Human IL-6 Quantikine ELISA Kit D6050: R&D Systems [rndsystems.com]

- 17. bmgrp.com [bmgrp.com]

Methodological & Application

Application Note: Quantitative Analysis of Urolithin M5 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of urolithin M5 in human plasma. Urolithins are gut microbiota metabolites of ellagic acid and ellagitannins, and their quantification in biological matrices is crucial for understanding their pharmacokinetic profiles and potential health benefits. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives that are produced by the human gut microbiota from dietary ellagitannins and ellagic acid, which are abundant in fruits and nuts. Emerging research suggests that urolithins possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound (3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one) is one of the hydroxylated urolithin metabolites. Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic studies and to elucidate its physiological roles. This application note presents a comprehensive LC-MS/MS protocol for the determination of this compound in human plasma.

Experimental

Reagents and Materials

-

This compound standard (purity ≥95%)

-

Internal Standard (IS), e.g., Urolithin D or a stable isotope-labeled this compound

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-